4-(2-Oxo-2-piperazin-1-iletil)morfolina

Descripción general

Descripción

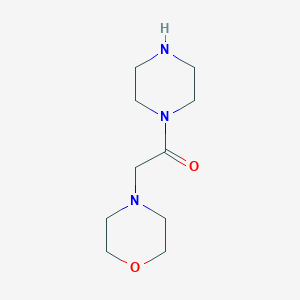

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.27676 g/mol . This compound is characterized by the presence of both morpholine and piperazine moieties, making it a unique structure in the realm of heterocyclic compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine exhibit effectiveness against various bacterial strains. For instance, studies have shown that derivatives of piperazine and morpholine demonstrate significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's carbonyl group facilitates nucleophilic addition reactions, enhancing its interaction with biological targets.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Similar structural analogs have shown the ability to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation . The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is particularly noteworthy in this context .

Anticancer Potential

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine has been studied for its anticancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess cytotoxic effects against malignancies . The mechanisms underlying these effects are often explored through molecular docking studies, which provide insights into how these compounds interact with cancer-related targets.

Comparative Analysis of Structural Analogues

The following table summarizes some structural analogues of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine, highlighting their unique properties and biological activities:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorine substitution | Anticancer | Enhanced potency against specific cancer lines |

| Morpholinoethyl ketones | Morpholine ring linked to ethyl ketones | Antimicrobial | Broad-spectrum antimicrobial activity |

| Piperidine derivatives | Piperidine instead of piperazine | Antidiabetic | Different pharmacodynamics compared to piperazine derivatives |

This comparison illustrates how variations in structure can influence biological activity and pharmacological applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of synthesized derivatives against common pathogens using disc diffusion methods. Results indicated significant efficacy in several compounds, suggesting potential therapeutic uses .

- Molecular Docking Studies : Computational studies have been performed to understand the interaction between 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine and various biological targets. These studies help elucidate the mechanisms behind its anticancer and anti-inflammatory activities .

- Synthesis and Characterization : Research focused on synthesizing new derivatives through various chemical reactions. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structures and assess their biological activities .

Métodos De Preparación

The synthesis of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Análisis De Reacciones Químicas

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or morpholine ring can be modified with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine can be compared with other similar compounds, such as:

Piperazine derivatives: These compounds share the piperazine ring but differ in their substituents and functional groups.

Morpholine derivatives: These compounds contain the morpholine ring and exhibit different chemical and biological properties.

Actividad Biológica

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine consists of a morpholine ring substituted with a piperazine moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties.

1. Antimicrobial Activity

Research indicates that derivatives of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promising results in vitro against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of various piperazine and morpholine derivatives, including 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine. The half-maximal inhibitory concentration (IC50) values were determined for several cancer lines:

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 12.7 |

| HeLa | 18.5 |

3. Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent. It has been shown to inhibit α-glucosidase activity, which is crucial for controlling blood glucose levels. The presence of electron-withdrawing groups in the structure enhances its activity against this enzyme .

Table 3: α-Glucosidase Inhibition

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine | 78% |

| Acarbose | 65% |

The biological activity of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways, such as α-glucosidase and DPP-IV (dipeptidyl peptidase IV), which are critical targets in diabetes management.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death, thereby reducing tumor growth.

Propiedades

IUPAC Name |

2-morpholin-4-yl-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUNZPPHCCROJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.